molecular formula C22H22ClNO4S B11603222 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11603222
M. Wt: 431.9 g/mol
InChI Key: ONZFYUUHYUIROT-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide,N-[(3-chlorophenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide,N-[(3-chlorophenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) typically involves multiple steps, including the formation of the benzofuran core, introduction of the carboxamide group, and subsequent functionalization with the chlorophenylmethyl and dimethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxamide,N-[(3-chlorophenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Benzofurancarboxamide,N-[(3-chlorophenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide,N-[(3-chlorophenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran cores but different functional groups.

    Carboxamide derivatives: Compounds with similar carboxamide groups but different aromatic or heterocyclic cores.

Uniqueness

2-Benzofurancarboxamide,N-[(3-chlorophenyl)methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22ClNO4S

Molecular Weight

431.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H22ClNO4S/c1-14-6-7-19-15(2)21(28-20(19)10-14)22(25)24(18-8-9-29(26,27)13-18)12-16-4-3-5-17(23)11-16/h3-7,10-11,18H,8-9,12-13H2,1-2H3

InChI Key

ONZFYUUHYUIROT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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